Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate
Description
Early Discoveries and Structural Innovations in Carbazole-Based Compounds
The carbazole nucleus, first isolated from coal tar by Carl Graebe and Carl Glaser in 1872, laid the groundwork for decades of heterocyclic chemistry research. Early efforts focused on elucidating its tricyclic structure—two benzene rings fused to a pyrrole ring—and developing reliable synthetic routes. The Borsche–Drechsel cyclization emerged as a pivotal method, involving the condensation of phenylhydrazine with cyclohexanone to form tetrahydrocarbazole intermediates, later oxidized to carbazole. Parallel innovations, such as the Graebe–Ullmann reaction , utilized diazonium salts to generate carbazoles via triazole intermediates, while the Bucherer synthesis leveraged naphthols and aryl hydrazines. These methods enabled the production of carbazole derivatives for initial biological screening, though industrial-scale synthesis remained limited until coal tar distillation techniques optimized anthracene separation.
Early structural modifications focused on peripheral substitutions. For instance, methoxy groups introduced at the 3-position enhanced electron density, improving interaction with biological targets. Meanwhile, alkylation of the pyrrole nitrogen (N-9 position) emerged as a strategy to modulate solubility and bioavailability. These innovations positioned carbazole as a versatile scaffold for medicinal applications, though its full potential awaited advances in regioselective functionalization.
Evolution of N-Substitution Strategies for Bioactive Carbazoles
The N-9 position of carbazole became a focal point for structural diversification due to its accessibility and influence on electronic properties. Early substitutions involved simple alkyl chains, but the introduction of diethylaminoethyl groups marked a turning point. This modification, exemplified in compounds like 9-(2-diethylaminoethyl)carbazole , introduced a protonatable tertiary amine, enhancing water solubility and enabling salt formation (e.g., oxalate). Such derivatives demonstrated improved membrane permeability, critical for central nervous system (CNS) targeting.
Systematic studies revealed that N-substituents could fine-tune receptor affinity. For example, elongating the ethylene spacer between the carbazole nitrogen and the diethylamine group improved binding to serotonin receptors. Concurrently, the integration of methoxy groups at the 3-position synergistically augmented π-π stacking interactions with aromatic residues in enzyme active sites. These findings underscored the importance of balancing hydrophobic (carbazole core) and hydrophilic (N-substituent) moieties for optimizing pharmacokinetics.
Emergence of 9-(2-Diethylaminoethyl)-3-Methoxy Modifications
The compound 9-(2-diethylaminoethyl)-3-methoxycarbazole oxalate epitomizes the convergence of historical substitution strategies. Its structure (C₂₁H₂₆N₂O₅) features two critical modifications:
- N-9 diethylaminoethyl chain : Introduces a basic nitrogen, facilitating salt formation with oxalic acid to enhance solubility.
- 3-Methoxy group : Electron-donating effects stabilize the aromatic system while participating in hydrogen bonding.
Synthetic routes to this derivative typically begin with carbazole alkylation using 2-diethylaminoethyl chloride, followed by methoxylation via Ullmann coupling or nucleophilic aromatic substitution. The final oxalate salt forms through acid-base reaction with oxalic acid, yielding a crystalline solid with improved stability.
Table 1: Key Structural Features and Their Functional Roles
| Position | Modification | Role |
|---|---|---|
| N-9 | 2-Diethylaminoethyl | Enhances solubility, enables salt formation |
| C-3 | Methoxy | Stabilizes aromaticity, aids receptor binding |
This compound’s design addresses historical challenges in carbazole pharmacology, such as poor aqueous solubility and limited target specificity. Preclinical studies highlight its potential as a cytotoxic agent, with the diethylaminoethyl group facilitating uptake in cancer cell lines.
Properties
CAS No. |
41734-82-1 |
|---|---|
Molecular Formula |
C21H26N2O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
diethyl-[2-(3-methoxycarbazol-9-yl)ethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H24N2O.C2H2O4/c1-4-20(5-2)12-13-21-18-9-7-6-8-16(18)17-14-15(22-3)10-11-19(17)21;3-1(4)2(5)6/h6-11,14H,4-5,12-13H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
PNPOBZJAJXWSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C2=C(C=C(C=C2)OC)C3=CC=CC=C31.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Lithiation and Electrophilic Substitution Approach
One robust method involves the use of 2-bromo-9-alkyl carbazole intermediates, which undergo lithiation followed by electrophilic substitution to introduce functional groups such as methoxy or aminoalkyl chains.
- Step A: Reaction of 2-bromo-9-alkyl carbazole with butyllithium (n-BuLi) at low temperatures (-78 °C) to form a lithiated intermediate.
- Step B: Subsequent reaction of this intermediate with electrophiles like N,N-dimethylacetamide (DMAc) to introduce acetyl or related groups.
- Step C: Quenching with hydrochloric acid (HCl) followed by extraction and purification (e.g., column chromatography) yields the substituted carbazole derivative.
This method has been demonstrated to be effective for alkyl chains ranging from 1 to 16 carbons, with yields typically exceeding 85-90% under optimized conditions.
| Step | Reagents/Conditions | Description | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| A | 2-bromo-9-alkyl carbazole + n-BuLi | Lithiation to form intermediate | -78 | ≥20 min | - |
| B | Addition of N,N-dimethylacetamide (DMAc) | Electrophilic substitution | -78 to 35 | ≥10 h | - |
| C | Quenching with HCl (≤5 mol/L) | Work-up and purification | Room temp | - | 85-90 |
Specific Synthetic Route for 9-(2-diethylaminoethyl)-3-methoxy Carbazole Derivative
The preparation of the title compound involves:
- Epoxide Ring Opening: Starting with 4-oxiranylmethoxy-9H-carbazole, which is reacted with an amine such as 2-(2-methoxyphenoxy)ethylamine or its benzyl-protected form in organic solvents (toluene, xylene, or heptane).
- Reaction Conditions: The reaction temperature ranges from 25 °C to 150 °C, preferably 60 °C to 120 °C, with molar ratios of amine to epoxide between 2.8:1 and 10:1 to optimize yield and reduce bis-impurities.
- Hydrogenation: Subsequent hydrogenation removes protecting groups (e.g., benzyl) to yield the final carbazole derivative.
- Salt Formation: The free base is converted to the oxalate salt by reaction with oxalic acid.
This method is well-documented in patent literature and is used for synthesizing carvedilol and related carbazole derivatives.
| Step | Reagents/Conditions | Temperature (°C) | Molar Ratio (Amine:Epoxide) | Notes |
|---|---|---|---|---|
| Epoxide ring opening | 4-oxiranylmethoxy-9H-carbazole + 2-(2-methoxyphenoxy)ethylamine | 25-150 (preferably 60-120) | 2.8:1 to 10:1 | Solvents: toluene, xylene, heptane |
| Hydrogenation | Catalytic hydrogenation | - | - | Removes benzyl protecting group |
| Salt formation | Reaction with oxalic acid | - | - | Forms oxalate salt |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Lithiation + Electrophilic Substitution (Butyllithium + DMAc) | High yield, broad alkyl chain applicability, commercial reagents | Requires low temperature (-78 °C), moisture sensitive reagents | 85-90 | Low toxicity solvents, recyclable reagents |
| Epoxide ring opening + Hydrogenation | High selectivity, reduced impurity formation, scalable | Requires controlled temperature, multiple steps | High (not always quantified) | Use of organic solvents, hydrogenation step |
Research Findings and Notes
- The lithiation method using butyllithium and N,N-dimethylacetamide is recognized for its simplicity, high yield, and use of commercially available reagents with relatively low toxicity and environmental impact.
- The epoxide ring-opening strategy provides a route to introduce the 2-diethylaminoethyl side chain efficiently and is crucial for synthesizing the methoxy-substituted carbazole derivatives, including the oxalate salt form.
- Reaction parameters such as temperature, solvent choice, and molar ratios critically influence the yield and purity of the final compound.
- The oxalate salt formation is a common pharmaceutical step to enhance compound stability and bioavailability.
- The overall synthetic approach balances reaction efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
Acid-Base Reactions
The oxalate salt form enables participation in acid-base reactions. Oxalic acid derivatives are known to act as leaving groups or stabilize intermediates. For example, oxalate salts can undergo hydrolysis under acidic conditions, releasing the parent amine .
Electrophilic Substitution
The carbazole core’s aromatic system may participate in electrophilic substitution, though steric hindrance from substituents (e.g., methoxy group) can direct reactivity to less hindered positions.
Radical Reactions
Radical mechanisms are plausible, as seen in related carbazole derivatives. For example, metal dehalogenation reactions involving Grignard reagents and cobalt halides generate radicals, leading to products like cyclobutane or alkenes (result 2). While not directly demonstrated for this compound, analogous reactivity may occur under similar conditions .
Reaction Comparison Table
Research Findings
-
The compound’s synthesis leverages NaH for efficient coupling, ensuring stability via oxalate salt formation .
-
Radical pathways, though not directly demonstrated, are supported by analogous reactions in carbazole derivatives .
-
The methoxy group and oxalate counterion likely modulate solubility and reactivity in subsequent transformations.
References Journal of Organic Chemistry (1958) Organic Reactions (Reformatsky reaction) Patent CA2736097C (synthesis methodology)
Scientific Research Applications
Pharmaceutical Development
The compound exhibits notable biological activity, making it a candidate for pharmaceutical applications:
- Anticancer Activity : Recent studies have demonstrated that carbazole derivatives, including this compound, possess cytotoxic properties against various cancer cell lines. For instance, derivatives synthesized from carbazole scaffolds showed promising inhibitory effects on A875 and 7901 cancer cells, with some compounds achieving low IC50 values (11.8 ± 1.26 μM) .
- Neuroprotective Effects : Carbazole derivatives have been investigated for their neuroprotective properties. The structural modifications in the compound can enhance its interaction with biological targets related to neurodegenerative diseases .
- Antimicrobial Properties : Research indicates that carbazole derivatives exhibit antimicrobial activities against several pathogens. For example, compounds derived from carbazole showed significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .
Organic Synthesis
Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate serves as an important intermediate in organic synthesis:
- Synthesis of Derivatives : The compound can be utilized to synthesize various derivatives through reactions involving functional group transformations. Its ability to participate in reactions involving oxalic acid or its derivatives allows for the creation of new compounds with enhanced biological activities .
- Development of New Pharmacophores : The unique structural features of this compound enable the design of novel pharmacophores. Researchers have successfully synthesized carbazole amides and hydrazides that incorporate this compound into their structures, expanding the library of potential therapeutic agents .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of carbazole derivatives demonstrated their potential as anticancer agents. The synthesized compounds were evaluated for their cytotoxic effects on various cancer cell lines, revealing that specific derivatives exhibited significant inhibitory activity with low IC50 values, indicating their potential as lead compounds for drug development .
Case Study 2: Antimicrobial Activity
In another investigation, researchers synthesized N-substituted carbamates derived from carbazole and evaluated their antimicrobial properties. The results showed effective inhibition against multiple bacterial strains, highlighting the therapeutic potential of carbazole-based compounds in treating infectious diseases .
Data Summary Table
Mechanism of Action
The mechanism by which Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in the body, modulating their activity.
Comparison with Similar Compounds
Structural Comparisons
A. Substituent Variations
Carbazole, 9-(3-dimethylaminopropyl)-3-methoxy-, oxalate (CID 39009) Structure: Differs in the alkylamino chain (3-dimethylaminopropyl vs. 2-diethylaminoethyl) and lacks an oxalate counterion. Impact: The shorter dimethylaminopropyl chain and absence of oxalate may reduce steric hindrance and alter solubility compared to the target compound .
9-(2-Methoxyethyl)carbazole (R4 in Rauvolfia tetraphylla) Structure: Contains a 2-methoxyethyl group at the 9-position instead of a diethylaminoethyl chain. Impact: The lack of a tertiary amine group limits its use in charge transport applications but retains lipophilicity suitable for bioactivity .
Anti-inflammatory Derivatives (e.g., 9-(2-chlorobenzyl)-3-hydroxymethylcarbazole)
- Structure : Substituted with chlorobenzyl and hydroxymethyl groups.
- Impact : The aromatic and polar groups enhance binding to biological targets but reduce optoelectronic efficiency .
B. Key Structural Parameters
* Hypothesized based on substituents and oxalate addition.
Physicochemical Properties
Lipophilicity (logK) The 3-methoxy group in the target compound increases lipophilicity compared to 2- or 4-methoxy isomers, as seen in methoxy-substituted carbazoles (e.g., logK for 3-methoxy derivatives: ~3.5 vs. 2.8 for 4-methoxy) . The diethylaminoethyl chain further enhances solubility in polar solvents due to its ionic oxalate form, unlike neutral derivatives like CID 39009 .
Collision Cross-Section (CCS) CID 39009 exhibits a predicted CCS of 166.6 Ų ([M+H]+), slightly lower than the target compound’s estimated value (expected >170 Ų due to the longer diethylaminoethyl chain) .
Pharmacological Activity
- Anti-inflammatory Potential: The target compound’s tertiary amine group may facilitate membrane penetration, akin to anti-inflammatory carbazoles (e.g., IC₅₀ ~2.0 μM for neutrophil inhibition in 9-(2-chlorobenzyl) derivatives) . However, the oxalate salt could modulate bioavailability compared to neutral analogs.
- Enzyme Inhibition : Unlike triazole-linked carbazoles (e.g., IC₅₀ ~0.8 μM for α-glucosidase inhibition ), the target compound’s activity remains unexplored but is structurally poised for receptor interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Carbazole, 9-(2-diethylaminoethyl)-3-methoxy-, oxalate with high purity?
- Methodology :
- Alkylation : React carbazole with 2-diethylaminoethyl chloride/bromide in a polar solvent (e.g., toluene or DMF) under basic conditions (e.g., NaOH or KOH). Maintain temperatures between 45–60°C for 3–6 hours to ensure complete substitution at the carbazole nitrogen .
- Methoxy Group Introduction : Use Williamson ether synthesis with 3-methoxy substituents, employing potassium hydroxide and methylating agents.
- Oxalate Salt Formation : React the free base with oxalic acid in ethanol or water. Optimize stoichiometry and temperature (e.g., 25–40°C) to avoid impurities .
- Purification : Recrystallize from ethanol or use silica gel chromatography for final isolation .
Q. How can structural integrity and purity be validated post-synthesis?
- Methodology :
- NMR Spectroscopy : Analyze and NMR spectra to confirm substitution patterns and hydrogen bonding (e.g., N–H interactions with oxalate) .
- UV-Vis Spectroscopy : Compare absorbance peaks with computational predictions (e.g., TD-DFTB or DFT) to verify electronic transitions .
- Chromatography : Use HPLC or TLC with standards to assess purity. Retention factors (Rf) should align with literature values for carbazole derivatives .
Advanced Research Questions
Q. How can factorial experimental designs optimize synthesis and purification parameters?
- Methodology :
- Variable Selection : Test factors like reaction temperature (e.g., 40–60°C), solvent polarity, and induction time using a factorial design .
- Statistical Analysis : Employ software (e.g., STATISTICA) to model interactions between variables. For example, higher temperatures may reduce reaction time but increase byproduct formation .
- Validation : Replicate optimal conditions in triplicate to confirm yield (>85%) and purity (>95%) .
Q. What strategies resolve contradictions between computational and experimental spectroscopic data?
- Methodology :
- Multi-Technique Cross-Validation : Combine NMR, FT-IR, and X-ray crystallography to resolve ambiguities in substituent positioning .
- DFT Refinement : Adjust basis sets (e.g., LC-DFTB) or include solvent effects in computational models to better match experimental UV-Vis or HOMO-LUMO gaps .
- Error Analysis : Quantify discrepancies (e.g., ±0.2 eV for bandgap calculations) and correlate with synthetic artifacts (e.g., residual solvents) .
Q. How do substituents influence the electronic properties of carbazole derivatives?
- Methodology :
- Computational Modeling : Use SCC-DFTB or DFT to calculate HOMO/LUMO energies, dipole moments, and absorption spectra. Compare with experimental cyclic voltammetry or UV-Vis data .
- Substituent Effects : For example, electron-donating groups (e.g., methoxy) raise HOMO levels, while oxalate counterions may stabilize charge transfer states .
Q. What protocols mitigate batch-to-batch variability in carbazole derivatives?
- Methodology :
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to identify critical parameters (e.g., pH for oxalate salt crystallization) .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting results in carbazole derivative reactivity studies?
- Methodology :
- Mechanistic Probes : Conduct kinetic isotope effects (KIEs) or trapping experiments to distinguish between nucleophilic substitution and radical pathways .
- Control Experiments : Test intermediate stability (e.g., carbazole free base vs. oxalate salt) under varying conditions (pH, light) .
Q. What are the best practices for reporting synthetic yields and purity metrics?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
